4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Beschreibung
The compound 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic small molecule featuring a hybrid structure of three pharmacologically relevant motifs:
Eigenschaften
IUPAC Name |
4-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-26(2)32(29,30)19-9-5-17(6-10-19)22(28)27-13-11-16(12-14-27)21-25-24-20(31-21)15-3-7-18(23)8-4-15/h3-10,16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQQIDJDGKICSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule featuring a piperidine ring, oxadiazole moiety, and sulfonamide group. Its structural components suggest potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 374.45 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related compounds with similar structural features have shown promising pharmacological effects. The following sections summarize findings from related studies that may provide insights into the potential activities of this compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole A | Mycobacterium tuberculosis | 5.0 | |
| Oxadiazole B | Staphylococcus aureus | 10.0 | |
| Oxadiazole C | Escherichia coli | 15.0 |
Anticancer Activity
Research on related sulfonamide derivatives has indicated potential anticancer properties. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Sulfonamide Derivatives
In a study evaluating sulfonamide derivatives, several compounds showed promising results against human cancer cell lines (e.g., MCF-7 breast cancer cells). The most active compounds had IC50 values ranging from 10 to 30 µM.
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Sulfonamide A | MCF-7 | 12.0 | Apoptosis |
| Sulfonamide B | HeLa | 25.0 | Cell cycle arrest |
| Sulfonamide C | A549 | 18.0 | Inhibition of proliferation |
Neuroprotective Effects
Some oxadiazole derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interaction with Receptors : Potential binding to various receptors could mediate therapeutic effects.
- Induction of Apoptosis : Many related compounds promote programmed cell death in cancer cells.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Recent studies have highlighted the compound's potential in various biological applications:
- Anticancer Activity : Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the piperidine moiety may enhance selectivity towards cancer cells while minimizing toxicity to normal cells. For instance, derivatives of oxadiazole have been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. Compounds similar to the one discussed have demonstrated efficacy against a range of bacterial strains, including resistant strains. The mechanism typically involves inhibition of bacterial folic acid synthesis.
- Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit monoamine oxidase (MAO) enzymes could lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for cognitive function.
Synthesis Methodologies
The synthesis of 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step reactions:
- Formation of Oxadiazole Ring : The initial step often involves the reaction of 4-fluorobenzohydrazide with carboxylic acids or their derivatives to form the oxadiazole ring.
- Piperidine Attachment : Subsequent steps involve the introduction of the piperidine moiety via nucleophilic substitution reactions.
- Sulfonamide Formation : Finally, the sulfonamide group is introduced through reactions with sulfonyl chlorides.
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical settings:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives with oxadiazole structures showed promising results in preclinical models of cancer therapy, leading to further investigations into their pharmacokinetics and toxicity profiles.
- Another investigation focused on the antimicrobial properties revealed that compounds based on this structure exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural similarity to and .
Key Observations:
- Substituent Effects: The 4-fluorophenyl group on the oxadiazole (target compound) may enhance lipophilicity and metabolic stability compared to the phenyl () or thiophene () substituents .
- Heterocyclic Core :
Key Observations:
- The target compound likely shares synthesis steps with and , particularly in oxadiazole cyclization (using hydrazides and CS₂) and sulfonylation .
- Differences in substituents (e.g., fluorophenyl vs. thiophene) require tailored starting materials, such as fluorinated benzoyl hydrazides .
Physicochemical and Bioactive Properties
Key Observations:
- The 4-fluorophenyl group in the target compound may improve metabolic stability compared to ’s chlorophenyl group, as C-F bonds are less prone to enzymatic cleavage .
- The absence of bioactivity data in the evidence necessitates further studies, though sulfonamide-containing analogs (e.g., ) suggest possible pesticidal or therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
